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molecular formula C7H9N3 B8698655 (1-Amino-2-methylpropylidene)propanedinitrile CAS No. 41808-27-9

(1-Amino-2-methylpropylidene)propanedinitrile

Cat. No. B8698655
M. Wt: 135.17 g/mol
InChI Key: HHHURXWIOXOWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04032322

Procedure details

A solution of 191.3 g of 3-chloro-2-cyano-4-methyl- 2-pentenenitrile in 300 ml of ethanol was added slowly, maintaining the temperature below 40°, during 1.3 hours, to a mixture of 800 ml of concentrated ammonium hydroxide and 1000 ml of ethanol. The mixture was stirred for 3 hours, then poured over 2000 ml of ice. The solid was collected, washed with water and dried to obtain 122.0 g of 3-amino-2-cyano-4-methyl-2-pentenenitrile, mp 186°-188°.
Quantity
191.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
2000 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]([CH:8]([CH3:10])[CH3:9])=[C:3]([C:6]#[N:7])[C:4]#[N:5].[OH-].[NH4+:12]>C(O)C>[NH2:12][C:2]([CH:8]([CH3:10])[CH3:9])=[C:3]([C:6]#[N:7])[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
191.3 g
Type
reactant
Smiles
ClC(=C(C#N)C#N)C(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
ice
Quantity
2000 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 40°
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.3 h
Name
Type
product
Smiles
NC(=C(C#N)C#N)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 122 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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